molecular formula C12H24N2O2 B597713 (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate CAS No. 1357600-61-3

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Cat. No. B597713
CAS RN: 1357600-61-3
M. Wt: 228.336
InChI Key: MNJCZOJFFXXZKR-SECBINFHSA-N
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Description

“®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C12H24N2O2 .


Synthesis Analysis

The synthesis of this compound involves multiple steps. One method involves the use of sodium tetrahydroborate and ethanol at temperatures ranging from -78 to -20 °C, followed by the use of palladium on activated charcoal and hydrogen in methanol .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 40 atoms: 24 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The InChI key for this compound is MNJCZOJFFXXZKR-SECBINFHSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate” is 228.33 g/mol . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Bioactive Compound Synthesis and Applications

This compound is explored for its potential in synthesizing bioactive molecules, demonstrating significant importance in pharmaceutical, cosmetic, and agronomic industries. Researchers have identified its role in creating synthetic bioactive compounds containing a tertiary butyl group(s), which have shown high anticancer, antifungal, and other biological activities. These compounds are considered promising for future chemical preparations due to their antioxidant, anticancer, antimicrobial, and antibacterial properties. The versatility of this compound extends to the development of novel carboxylic acid bioisosteres, offering a path to drugs with improved pharmacological profiles. This reflects its potential in enhancing drug design and addressing the challenges associated with carboxylic acid-containing drugs, such as toxicity and metabolic stability issues (Dembitsky, 2006).

Environmental Science and Analytical Chemistry

In environmental science, derivatives of “(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate” are investigated for their role in pollution control and environmental remediation. Studies focus on the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants, some of which contain tertiary butyl groups similar to the compound . These studies highlight the need for novel SPAs with low toxicity and environmental impact. Furthermore, the compound's derivatives are explored in analytical chemistry applications, including the ninhydrin reaction for analyzing amino acids, peptides, and proteins across various scientific disciplines. This highlights its utility in biochemical analysis and its contribution to advancements in analytical techniques (Liu & Mabury, 2020).

Safety and Hazards

The compound is labeled with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These codes correspond to specific hazards, but the exact details were not provided in the source.

properties

IUPAC Name

tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJCZOJFFXXZKR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@H]1N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

Ammonium acetate (700 g, 9.09 mol) was added to a stirred solution of 1-t-butyloxy carbonyl-3,3-dimethyl-4-piperidone (352 g, 1.55 mol) in methanol (1.0 L). The suspension was stirred for 3 hr at 20-30° C. The reaction mixture was cooled to 0° C. and sodiumcyanoborohydride (45 g, 0.71 mol) was added portion wise over 30 minutes. Cooling was removed and the suspension was stirred for 12 hr at 20-30° C. The reaction mixture was concentrated to dryness, stirred with water (2.0 L) and extracted with 1.0 L×3 dichloromethane. Combined organic extract was washed with water and dried over sodium sulfate. Evaporation of organic solvent afforded the product.
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
352 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A slurry of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (12.90 g, 56.8 mmol) and ammonium acetate (26.2 g, 341 mmol) in anhydrous methanol (40 mL) was stirred at room temperature under nitrogen for 3 h. After cooling to 0° C., sodium cyanoborohydride (1.783 g, 28.4 mmol) was added. The mixture was stirred at 0° C. for 5 min and at ambient temperature for 22 h. After removal of solvent in vacuo, the residue was treated with water (120 mL), stirred for 20 min, and extracted with dichloromethane (3×60 mL). The combined extracts were dried (MgSO4), concentrated and pumped under vacuum over weekend to give crude tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (12.54 g). The purity of the product was not determined because of the lack of strong UV chromaphore in LCMS or HPLC, and presence of Boc rotamers in 1H NMR. The material was taken to the next reaction without further purification.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.783 g
Type
reactant
Reaction Step Two

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